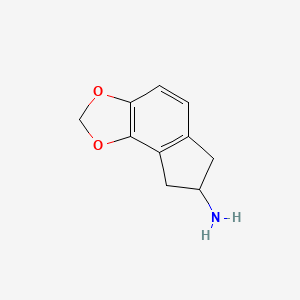

4,5-Methylenedioxy-2-aminoindane

Description

Propriétés

Numéro CAS |

182634-37-3 |

|---|---|

Formule moléculaire |

C10H11NO2 |

Poids moléculaire |

177.20 |

Nom IUPAC |

7,8-dihydro-6H-cyclopenta[g][1,3]benzodioxol-7-amine |

InChI |

InChI=1S/C10H11NO2/c11-7-3-6-1-2-9-10(8(6)4-7)13-5-12-9/h1-2,7H,3-5,11H2 |

Clé InChI |

AHYFDWHTTFREHS-UHFFFAOYSA-N |

SMILES |

C1C(CC2=C1C=CC3=C2OCO3)N |

SMILES canonique |

C1C(CC2=C1C=CC3=C2OCO3)N |

Autres numéros CAS |

182634-37-3 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Scientific Research Applications

4,5-MDAI has been studied for its potential applications across several scientific domains:

Chemistry

- Analytical Chemistry: Used as a reference compound for developing new synthetic methods and studying reaction mechanisms.

- Derivatization Techniques: Various derivatization methods have been evaluated for the accurate identification of aminoindanes using gas chromatography-mass spectrometry (GC-MS) techniques .

Biology

- Neurotransmitter Interaction: Research indicates that 4,5-MDAI acts primarily as a serotonin releasing agent. It interacts with serotonin transporters (SERT), leading to increased serotonin levels in the synaptic cleft, which is associated with entactogenic effects like emotional openness and enhanced social interaction.

- Animal Studies: Studies have shown that aminoindanes like 4,5-MDAI produce empathogenic effects similar to MDMA but with a potentially lower risk of neurotoxicity at recreational doses .

Medicine

- Therapeutic Potential: Investigations into its therapeutic applications suggest it may be beneficial in developing new drugs aimed at mood disorders due to its serotonergic activity .

- Comparative Toxicology: Unlike other amphetamines, 4,5-MDAI appears to have a benign profile concerning neurotoxicity based on animal model studies, although further research is needed to confirm these findings in humans .

Table: Summary of Key Findings on 4,5-MDAI

Analyse Des Réactions Chimiques

Synthetic Preparation and Key Reactions

The synthesis of 4,5-MDAI involves multi-step reactions starting from substituted indanone precursors. A documented route includes:

Oximation Reaction

Starting Material : 4,5-Methylenedioxyindanone

Reagent : Hydroxylamine hydrochloride

Conditions : Reflux in ethanol/water

Product : 4,5-Methylenedioxyindanone oxime

This intermediate is critical for subsequent reduction to the amine .

Reduction of Oxime to Amine

Reagent : Lithium aluminum hydride (LiAlH₄)

Conditions : Anhydrous tetrahydrofuran (THF), reflux

Product : 4,5-Methylenedioxy-2-aminoindane (freebase)

The reduction step introduces the primary amine group, forming the core structure of 4,5-MDAI .

Hydrochloride Salt Formation

Reagent : Hydrochloric acid (HCl)

Conditions : Ethanol solvent, room temperature

Product : this compound hydrochloride

The hydrochloride salt improves stability and crystallinity .

Table 1: Synthetic Intermediates and Key Analytical Data

| Compound | Retention Time (GC, min) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4,5-MDAI freebase | 11.53 | C₁₀H₁₁NO₂ | 177.20 |

| 4,5-MDAI hydrochloride | 15.27 (TMS derivative) | C₁₀H₁₂ClNO₂ | 213.66 |

| 4,5-Methylenedioxyindanone | 13.01 | C₁₀H₈O₃ | 176.17 |

Data derived from GC-MS and NMR analyses .

Derivatization Reactions for Analytical Characterization

Derivatization is employed to enhance chromatographic resolution and mass spectral differentiation of 4,5-MDAI from its isomers (e.g., 5,6-MDAI). Three methods are validated:

Trifluoroacetylation (MBTFA)

Reagent : N-Methyl-bis(trifluoroacetamide)

Conditions : 70°C for 30 minutes

Product : Trifluoroacetylated 4,5-MDAI

Heptafluorobutyrylation (HFBA)

Reagent : Heptafluorobutyric anhydride

Conditions : 70°C for 30 minutes

Product : Heptafluorobutyryl derivative

Ethyl Chloroformate (ECF) Derivatization

Reagent : Ethyl chloroformate

Conditions : Room temperature, pyridine catalyst

Product : Ethoxycarbonyl derivative

Table 2: Derivatization Impact on Chromatographic Separation

| Derivatization Method | Retention Time (Rxi®-5Sil MS, min) | Resolution from 5,6-MDAI |

|---|---|---|

| Underivatized | 11.53 | Co-elution |

| MBTFA | 15.36 | Baseline separation |

| HFBA | 20.89 | Complete separation |

Derivatization eliminates co-elution issues with 5,6-MDAI, enabling precise identification .

Amine Group Reactions

The primary amine in 4,5-MDAI participates in:

-

Schiff Base Formation : Reacts with aldehydes/ketones under mild acidic conditions.

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) .

Aromatic Ring Reactivity

The methylenedioxy-substituted benzene ring is electron-rich, facilitating:

-

Electrophilic Substitution : Limited reactivity due to steric hindrance from the methylenedioxy bridge .

-

Oxidation : Resistant to common oxidizing agents (e.g., KMnO₄), preserving the ring structure under standard conditions.

Stability and Degradation

4,5-MDAI hydrochloride exhibits stability in:

-

Aqueous Solutions : No significant hydrolysis at pH 4–8 (25°C, 48 hours).

-

Thermal Stress : Decomposes above 200°C, producing CO₂ and NH₃ .

Analytical Differentiation from Isomers

Key Spectral Differences (vs. 5,6-MDAI):

Comparaison Avec Des Composés Similaires

5,6-Methylenedioxy-2-aminoindane (MDAI)

- Structural Features : The methylenedioxy group is at the 5,6-positions instead of 4,3.

- Pharmacology: MDAI exhibits weaker serotonin-releasing activity compared to 4,5-MDAI, with a higher affinity for dopamine transporters.

- Neurotoxicity : Unlike MDMA, MDAI lacks significant serotonergic neurotoxicity in rodent models, likely due to its inability to form reactive metabolites .

5-Iodo-2-aminoindane (5-IAI)

- Structural Features : Substitution of the methylenedioxy group with an iodine atom at the 5-position.

- Pharmacology: 5-IAI produces MDMA-like entactogenic effects but with prolonged duration and higher potency at serotonin receptors. It also exhibits partial agonism at 5-HT₂A receptors, contributing to hallucinogenic properties absent in 4,5-MDAI .

- Toxicity : Case reports associate 5-IAI with seizures and hepatotoxicity, possibly linked to iodine metabolism .

2-Aminoindane (2-AI)

- Structural Features : Lacks substituents on the benzene ring.

- Pharmacology: 2-AI acts as a weak monoamine-releasing agent with negligible serotonin activity. It is primarily used as a precursor in aminoindane synthesis and lacks recreational effects at typical doses .

5-Methoxy-6-methyl-2-aminoindane (MMAI)

- Structural Features : Methoxy and methyl groups at the 5- and 6-positions, respectively.

- Pharmacology: MMAI shows moderate serotonin release but lower efficacy than 4,5-MDAI. Early studies noted its ability to induce locomotor stimulation in rodents without hyperthermia, suggesting a safer profile .

Analytical Challenges in Differentiation

Aminoindanes pose significant challenges in forensic identification due to their structural similarity. Gas chromatography/mass spectrometry (GC/MS) often fails to distinguish ring-isomeric compounds like 4,5-MDAI and MDAI without derivatization. For example:

- Derivatization Reagents : MBTFA (N-methyl-bis-trifluoroacetamide) and HFBA (heptafluorobutyric anhydride) improve chromatographic separation by modifying amine groups, enabling differentiation of 4,5-MDAI from 5,6-MDAI on Rxi®-1Sil MS columns .

- Mass Spectral Data: Electron ionization (EI) spectra for aminoindanes are nearly identical, requiring retention time and derivatization product analysis for confirmation .

Comparative Data Table

SSRI = Selective serotonin reuptake inhibitor; RA = Releasing agent.

Méthodes De Préparation

Starting Materials and Initial Cyclization

The synthesis begins with 3-(3,4-methylenedioxyphenyl)propionic acid , which undergoes conversion to its acid chloride using thionyl chloride (SOCl₂). Heating the acid chloride induces cyclization to yield 4,5-methylenedioxy-1-indanone , a critical intermediate. This step establishes the bicyclic framework, with the methylenedioxy group pre-positioned at the 4,5-positions of the indane ring.

Reaction Conditions:

Oxime Formation

The indanone intermediate is treated with amyl nitrite in methanol under acidic conditions (HCl) to form the corresponding hydroxyimino ketone (oxime). This step introduces the nitrogen moiety necessary for the final amine.

Reaction Conditions:

Reduction to the Primary Amine

The oxime undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in glacial acetic acid with sulfuric acid (H₂SO₄) as a co-catalyst. This reduction step selectively produces the 2-aminoindane structure while preserving the methylenedioxy group.

Reaction Conditions:

Analytical Characterization and Differentiation from Isomers

The structural elucidation of 4,5-MDAI relies on advanced spectroscopic techniques to distinguish it from its 5,6-MDAI isomer.

Gas Chromatography-Mass Spectrometry (GC-MS)

Underivatized 4,5-MDAI and 5,6-MDAI co-elute at 11.53 minutes on a DB-1 column, necessitating derivatization for differentiation. Trimethylsilyl (TMS) derivatives exhibit distinct retention times:

| Compound | Retention Time (min) |

|---|---|

| 4,5-MDAI-TMS | 15.27 |

| 5,6-MDAI-TMS | 15.36 |

Mass spectral analysis reveals a molecular ion at m/z 177 for both isomers, but 4,5-MDAI displays a base peak at m/z 177 , whereas 5,6-MDAI shows a base peak at m/z 160 .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of 4,5-MDAI (600 MHz, CDCl₃) confirm its asymmetry:

- Aromatic protons : Doublets at δ 6.65 (J = 7.7 Hz) and δ 6.67 (J = 7.7 Hz), indicating adjacent protons on the benzene ring.

- Methylene protons : Multiplets at δ 3.10 and δ 3.13, corresponding to the indane CH₂ groups.

In contrast, 5,6-MDAI exhibits symmetry, with a singlet at δ 6.66 for two equivalent aromatic protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra of 4,5-MDAI hydrochloride show distinct absorptions at 1,240 cm⁻¹ (C-O-C stretch) and 810 cm⁻¹ (C-H out-of-plane bending), absent in the 5,6-isomer.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to ensure yield and purity:

Purification Techniques

Quality Control

- High-Performance Liquid Chromatography (HPLC) : Purity ≥98% confirmed using C18 columns and UV detection at 254 nm.

- Melting Point Analysis : 4,5-MDAI hydrochloride melts at 214–216°C , distinguishing it from 5,6-MDAI (mp 198–200°C).

Challenges in Regioselective Synthesis

The primary challenge lies in avoiding isomerization during cyclization. Key strategies include:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Methylenedioxy-2-aminoindane, and how can purity be optimized during synthesis?

- Methodology : Begin with substituted indane precursors (e.g., methoxy- or hydroxyl-substituted indanes) and employ reductive amination or catalytic hydrogenation for amino group introduction. Purification via recrystallization in ethanol or methanol is critical to remove unreacted intermediates. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (adjusted with 0.1% trifluoroacetic acid) can confirm purity >98% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. For waste management, segregate organic solvents and aqueous residues, and partner with certified waste disposal services for incineration. Documented protocols from BIOFOUNT emphasize neutralization of acidic byproducts before disposal .

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm aromatic proton splitting patterns and methoxy group integration. Fourier-transform infrared spectroscopy (FTIR) can verify amine (-NH₂) and methylenedioxy (C-O-C) functional groups. Cross-reference spectral data with published analogs (e.g., 5-methoxy-6-methyl-2-aminoindan) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between this compound and structurally similar compounds (e.g., MDMA analogs)?

- Methodology : Conduct comparative receptor-binding assays (e.g., serotonin transporter [SERT] and dopamine transporter [DAT] affinity studies) using radiolabeled ligands. Pair this with metabolic profiling (hepatic microsome incubation followed by LC-MS/MS analysis) to identify active metabolites. Statistical tools like principal component analysis (PCA) can isolate variables causing discrepancies in neuropharmacological outcomes .

Q. What advanced analytical techniques are required to characterize the stereochemical properties of this compound?

- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and ethanol/hexane mobile phases can separate enantiomers. Circular dichroism (CD) spectroscopy provides optical activity data. Computational modeling (DFT calculations) predicts energy-minimized conformers and verifies experimental observations .

Q. How should experiments be designed to assess the metabolic stability of this compound in vitro?

- Methodology : Incubate the compound with human liver microsomes (HLMs) or primary hepatocytes in a CO₂ incubator (37°C, pH 7.4). Use LC-MS/MS to quantify parent compound depletion over time. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using Michaelis-Menten kinetics. Include control substrates (e.g., verapamil) to validate enzyme activity .

Q. What strategies mitigate interference from degradation products during stability studies of this compound?

- Methodology : Store samples at -80°C with desiccants to prevent hydrolysis. For analysis, employ gradient elution in UPLC-MS with a BEH C18 column to separate degradation peaks. Accelerated stability testing (40°C/75% RH for 1–3 months) identifies labile functional groups. Degradant structures are elucidated via high-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.